ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with phenyl and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde.
Substitution Reactions: The phenyl and o-tolyl groups are introduced via substitution reactions using appropriate aromatic compounds.
Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioester group may also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-phenyl-1H-imidazol-2-yl)thio)acetate: Lacks the o-tolyl group, making it less sterically hindered.
Methyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both phenyl and o-tolyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The ethyl ester group also affects its solubility and interaction with biological systems.
Properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHJNDWDXHEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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